cis-2-Aminocyclohexanol

Übersicht

Beschreibung

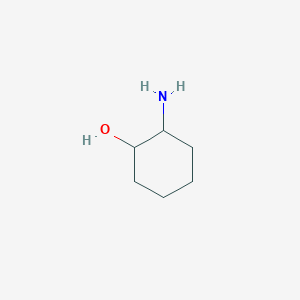

cis-2-Aminocyclohexanol is a chiral molecule with the molecular formula C6H13NO . It exists in two non-superimposable mirror image forms, known as enantiomers. These forms have identical chemical formulas and structures but differ in the spatial arrangement of their atoms.

Synthesis Analysis

The synthesis of cis-2-Aminocyclohexanol starts from cyclohexene. It involves mixing with common raw materials NXS or CH3CONHX, reacting in the presence of a catalyst, and closing a ring by DBU . Then, a ring-opening reaction is carried out with alcohol in the presence of a catalyst . Finally, the obtained product is salified and split with a resolving agent, and dissociated to obtain the corresponding enantiomerically pure cis-2-Aminocyclohexanol or the hydrochloride thereof .

Molecular Structure Analysis

The molecular weight of cis-2-Aminocyclohexanol is 115.1735 . The IUPAC Standard InChI is InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m1/s1 .

Chemical Reactions Analysis

cis-2-Aminocyclohexanol can undergo a pinacol rearrangement when treated with nitrous acid, yielding both cyclohexanone and cyclopentylmethanal as products . The trans epimer would specifically yield the latter as the major product .

Physical And Chemical Properties Analysis

cis-2-Aminocyclohexanol has a density of 1.0±0.1 g/cm3, a boiling point of 201.1±33.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 50.9±6.0 kJ/mol and a flash point of 75.4±25.4 °C . The index of refraction is 1.503 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Protective Effectiveness for Anticholinesterase Poisoning :

- Cis-2-Aminocyclohexanol has been synthesized and investigated for its role in counteracting anticholinesterase poisoning. Researchers explored its effectiveness in protecting against sarin poisoning, highlighting its potential application in medical countermeasures against chemical warfare agents (Bannard & Parkkari, 1970).

Method Development for Large-Scale Synthesis :

- A selective and practical approach for the formation of cis-1,4-aminocyclohexanol has been developed, featuring a one-pot imine formation/Lewis acid-directed imine reduction. This method is particularly noteworthy for its scalability, which is crucial for industrial applications (Gallou et al., 2010).

Application in Asymmetric Catalysis :

- Cis-2-Aminocyclohexanol derivatives have been successfully used as ligands in asymmetric catalysis. The efficient protocol for the resolution of these derivatives, resulting in high enantiomeric excess, indicates their utility in producing optically active compounds (Schiffers et al., 2006).

Biological Evaluation of Cancer Treatment Metabolites :

- The compound has been employed in the synthesis and biological evaluation of major metabolites related to cancer treatment. Specifically, it was used in the study of metabolites of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea, a chemotherapeutic agent (Johnston, McCaleb, & Montgomery, 1975).

Chemoenzymatic Syntheses in Pharmacology :

- Cis-2-Aminocyclohexanol has been a focus in chemoenzymatic syntheses for generating enantiomers of pharmacologically interesting compounds. This highlights its role in synthesizing various ligands and pharmaceuticals (González‐Sabín et al., 2013).

Continuous Flow Synthesis in Pharmaceutical Manufacturing :

- Its derivatives have been utilized in the development of continuous flow processes for synthesizing active pharmaceutical ingredients, demonstrating its importance in modern pharmaceutical manufacturing techniques (Szabó et al., 2019).

Wirkmechanismus

Mode of Action

It’s known that the cis isomers of similar compounds display unusual conformational behavior in both solution-phase and the solid-state . This could potentially influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

It’s known that similar compounds can inhibit both topoisomerase ii and egfr , suggesting potential pathways that could be affected.

Eigenschaften

IUPAC Name |

(1R,2S)-2-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMCFTMVQORYJC-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-2-Aminocyclohexanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the cis configuration of 2-aminocyclohexanol influence its reactivity compared to the trans isomer?

A1: The cis configuration of 2-aminocyclohexanol significantly impacts its reactivity, particularly in N-alkylation reactions. When reacted with smaller alkylating agents like methyl iodide, cis-2-aminocyclohexanol predominantly forms N-monoalkylated products. This is in stark contrast to the trans isomer, which readily undergoes dialkylation under the same conditions []. This difference arises from the strong intramolecular hydrogen bond between the hydroxyl and amino groups in the cis isomer, hindering the approach of a second alkylating agent [].

Q2: Are there any reactions where the cis isomer shows unique reactivity compared to the trans isomer?

A2: Yes, besides N-alkylation, cis-2-aminocyclohexanol exhibits distinct behavior in acetylation reactions. When treated with a large excess of acetic anhydride, it forms the O,N-diacetyl derivative as the major product []. This contrasts with other alicyclic amines, including the trans isomer, which primarily yield N,N-diacetylamines under these conditions []. This selectivity likely stems from the neighboring group participation of the hydroxyl group in the cis isomer, facilitating O-acetylation.

Q3: Can cis-2-aminocyclohexanol be used as a chiral building block for synthesizing complex molecules?

A3: Absolutely. Both enantiomers of cis-2-aminocyclohexanol have been successfully employed as starting materials in the chiral pool synthesis of the TRPML inhibitor, trans-ML-SI3 []. This demonstrates the potential of this molecule as a versatile chiral building block for accessing enantiomerically pure compounds with biological activity.

Q4: Can cis-2-aminocyclohexanol be transformed into ligands for asymmetric catalysis?

A4: Yes, cis-2-aminocyclohexanol can be derivatized into effective chiral ligands for asymmetric catalysis. Researchers have synthesized O,N-bis(diphenylphosphino) derivatives (“PONP”) from enantiomerically pure cis-2-methylaminocyclohexanol []. These PONP ligands, when complexed with Rh(I), effectively catalyzed the enantioselective hydrogenation of dehydro-α-acylamino acids with high enantiomeric excess (ee) of up to 97% [].

Q5: Are there any known methods for the resolution of racemic cis-2-aminocyclohexanol?

A5: Yes, enzymatic resolution has been explored as a method for separating the enantiomers of racemic cis-2-aminocyclohexanol []. While specific details about the enzymes and conditions used are not provided in the abstract, this highlights the potential for biocatalytic approaches in obtaining enantiopure cis-2-aminocyclohexanol.

Q6: Can cis-2-aminocyclohexanol undergo ring opening reactions?

A6: While not directly addressed in the provided research, the reaction of trans-2-acylaminocyclanols with thionyl chloride leading to the formation of oxazoline derivatives [] suggests that similar ring opening reactions might be possible with cis-2-aminocyclohexanol under suitable conditions. This could open up further possibilities for its use in synthetic transformations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Phenylsulfonyl)amino]butanoic acid](/img/structure/B184774.png)

![Morpholine, 4-[(1-chlorobutyl)sulfonyl]-](/img/structure/B184798.png)